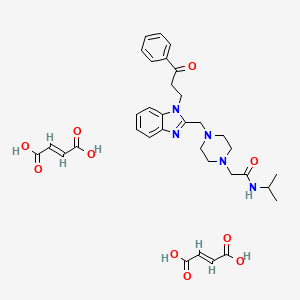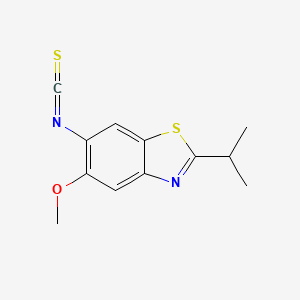
6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole is a synthetic organic compound belonging to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole typically involves the following steps:
Formation of the Benzothiazole Core: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide or other suitable reagents.
Introduction of the Isothiocyanate Group: The isothiocyanate group can be introduced by reacting the benzothiazole derivative with thiophosgene or other isothiocyanate sources.
Methoxylation and Alkylation: The methoxy and isopropyl groups can be introduced through standard alkylation and methoxylation reactions using appropriate reagents and catalysts.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize environmental impact and reduce costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the isothiocyanate group to an amine or other functional groups.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the benzothiazole ring or the attached functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a lead compound for drug development.
Industry: Utilized in the production of materials with specific properties, such as dyes or polymers.
Mecanismo De Acción
The mechanism of action of 6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole involves its interaction with molecular targets such as enzymes or receptors. The isothiocyanate group may react with nucleophilic sites on proteins, leading to the inhibition of enzyme activity or modulation of signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
6-Isothiocyanato-2-(propan-2-yl)-1,3-benzothiazole: Lacks the methoxy group.
5-Methoxy-2-(propan-2-yl)-1,3-benzothiazole: Lacks the isothiocyanate group.
6-Isothiocyanato-5-methoxy-1,3-benzothiazole: Lacks the isopropyl group.
Uniqueness
6-Isothiocyanato-5-methoxy-2-(propan-2-yl)-1,3-benzothiazole is unique due to the presence of all three functional groups (isothiocyanate, methoxy, and isopropyl), which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
58460-00-7 |
|---|---|
Fórmula molecular |
C12H12N2OS2 |
Peso molecular |
264.4 g/mol |
Nombre IUPAC |
6-isothiocyanato-5-methoxy-2-propan-2-yl-1,3-benzothiazole |
InChI |
InChI=1S/C12H12N2OS2/c1-7(2)12-14-9-4-10(15-3)8(13-6-16)5-11(9)17-12/h4-5,7H,1-3H3 |
Clave InChI |
LKLGPPOWDUFTNU-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C1=NC2=CC(=C(C=C2S1)N=C=S)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


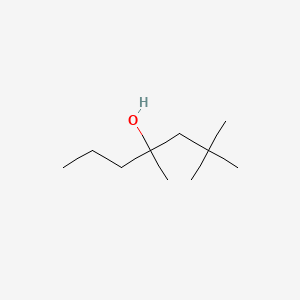
![2-[(Benzenesulfonyl)methyl]-1-phenylprop-2-en-1-one](/img/structure/B14619883.png)
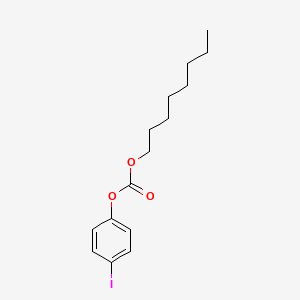
![Acetamide, N-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-](/img/structure/B14619888.png)
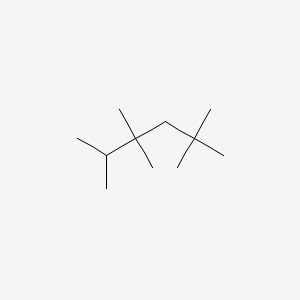

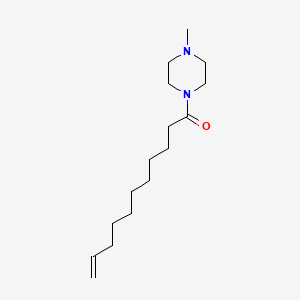
![1-[3-(2,2-Diethoxyethyl)-2,2-dimethylcyclobutyl]ethan-1-one](/img/structure/B14619917.png)
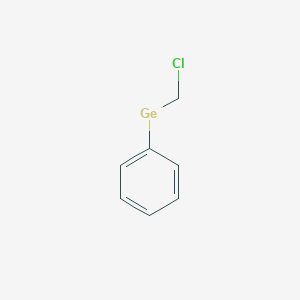

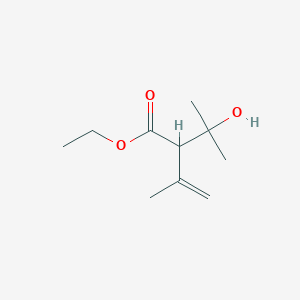
![[(5-Nitrofuran-2-yl)-propanoyloxymethyl] propanoate](/img/structure/B14619942.png)
![Diethyl [ethane-1,2-diylbis(oxyethane-2,1-diyl)]biscarbamate](/img/structure/B14619950.png)
